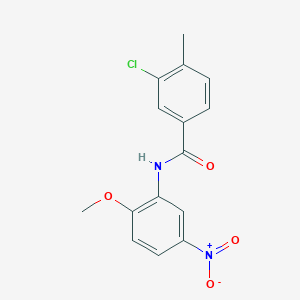![molecular formula C18H20N2O5 B5778058 N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that is currently being researched for its potential therapeutic benefits. This compound is a prodrug that is designed to selectively target the inflammation-inducing enzyme cyclooxygenase-2 (COX-2) while sparing the beneficial effects of the constitutive COX-1 enzyme.
作用機序
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is a prodrug that is designed to selectively target COX-2. Upon administration, the compound is metabolized in the body to release a highly reactive molecule that selectively binds to and inhibits COX-2 activity. This mechanism of action reduces the production of inflammatory prostaglandins while preserving the beneficial effects of COX-1, such as platelet aggregation and gastric mucosal protection.
Biochemical and Physiological Effects:
Preclinical studies have shown that N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. The compound has been shown to reduce the production of inflammatory cytokines, decrease leukocyte infiltration, and inhibit the expression of pro-inflammatory genes. In addition, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been shown to have a lower risk of gastrointestinal side effects compared to traditional NSAIDs.
実験室実験の利点と制限
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has several advantages for lab experiments. The compound has a well-defined mechanism of action and can be easily synthesized in high purity and high yield. In addition, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively studied in preclinical models, which provides a strong scientific basis for further research. However, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide also has some limitations for lab experiments. The compound is highly reactive and can be unstable in certain conditions, which may affect its efficacy. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide in humans.
将来の方向性
There are several future directions for research on N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. One area of interest is the potential therapeutic benefits of the compound in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide in humans. Other future directions include the development of new formulations and delivery methods for the compound, as well as the exploration of its potential in combination therapy with other anti-inflammatory agents.
合成法
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide is synthesized through a multistep process that involves the reaction of 3-aminoacetophenone with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then acetylated with acetic anhydride to form the final product, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has been extensively researched for its potential therapeutic benefits in various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. The compound has been shown to selectively inhibit COX-2 activity while sparing COX-1 activity, which reduces the risk of gastrointestinal side effects associated with traditional NSAIDs. In preclinical studies, N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide has demonstrated superior efficacy compared to traditional NSAIDs in reducing inflammation and pain.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)19-12-6-5-7-13(10-12)20-18(22)14-8-9-15(23-2)17(25-4)16(14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQIODIRKGEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)
![[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5777989.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)


![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

